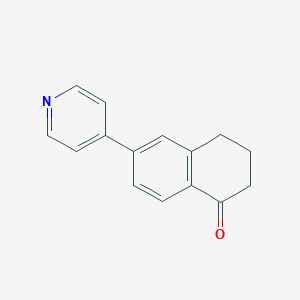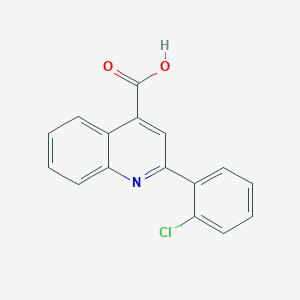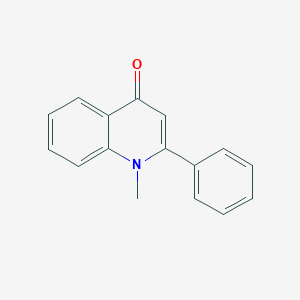
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one
説明
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one can modulate the expression of various genes involved in inflammation and cancer. It has also been reported to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the growth of cancer cells and induce cell death.
実験室実験の利点と制限
One advantage of using 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also exhibits anti-inflammatory and anti-cancer activities, making it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are numerous future directions for the research on 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is the investigation of its use in drug development for the treatment of inflammatory and cancerous conditions. Another direction is the optimization of its use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as organic solar cells.
科学的研究の応用
The potential applications of 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one in scientific research are numerous. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in organic solar cells.
特性
CAS番号 |
169192-55-6 |
|---|---|
製品名 |
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one |
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
6-pyridin-4-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-3-1-2-13-10-12(4-5-14(13)15)11-6-8-16-9-7-11/h4-10H,1-3H2 |
InChIキー |
PKOYOHBPSGHGFC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C1 |
正規SMILES |
C1CC2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C1 |
同義語 |
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)


![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)




